molecular formula C6H8ClN3 B1272813 Isonicotinimidamide hydrochloride CAS No. 6345-27-3

Isonicotinimidamide hydrochloride

Cat. No.: B1272813
CAS No.: 6345-27-3
M. Wt: 157.6 g/mol
InChI Key: IONKMFGAXKCLMI-UHFFFAOYSA-N
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Description

Isonicotinimidamide hydrochloride, also known as INH, is an organic compound with the formula C6H7N3HCl. It is a white, crystalline solid that is soluble in water and ethanol. INH is used in a variety of scientific and medical applications, including as a reagent in organic synthesis, as a drug in the treatment of tuberculosis, and as a fluorescent dye for imaging and diagnostics.

Scientific Research Applications

Molecular Target of Isoniazid in Mycobacterium tuberculosis

Isoniazid, which is a derivative of isonicotinic acid hydrazide, targets the Mycobacterium tuberculosis. A mutation in the inhA gene of the mycobacterium confers resistance to both isoniazid and ethionamide. InhA protein plays a role in mycolic acid biosynthesis, indicating it as a primary target of isoniazid's action (Banerjee et al., 1994).

Crystal Structure of Isonicotinamide Derivatives

The hydrochloride salt of isonicotinamide has been synthesized and analyzed for its crystal structure. This study offers insights into the molecular structure and potential interactions of isonicotinamide hydrochloride derivatives (Fellows & Prior, 2016).

Safety and Hazards

The safety information available indicates that Isonicotinimidamide hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

Isonicotinimidamide hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of amidines and iminoethers through the Pinner reaction . This compound interacts with enzymes such as sodium methoxide and ethyl acetoacetate, facilitating the formation of complex organic molecules . These interactions are crucial for various synthetic pathways in organic chemistry.

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the polarization of axon terminals in cortical pyramidal neurons, thereby modulating synaptic efficacy . This compound’s impact on cellular metabolism and gene expression makes it a valuable tool in studying cellular functions and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to form iminoether hydrochlorides through the Pinner reaction is a key aspect of its molecular mechanism . These interactions are essential for understanding its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the temporal distance between stimulus and outcome can moderate treatment effects, highlighting the importance of timing in experimental setups . Understanding these temporal effects is crucial for designing effective experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, studies on nimodipine, a related compound, have shown that dosage and timing are critical factors in determining its efficacy and safety . These findings underscore the importance of careful dosage management in research involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in the synthesis of amidines and iminoethers is a key aspect of its metabolic activity . Understanding these pathways is essential for elucidating the compound’s biochemical functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . The study of these transport mechanisms is crucial for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.

Properties

IUPAC Name

pyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONKMFGAXKCLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-27-3, 42518-06-9
Record name 6345-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [amino(pyridin-4-yl)methylidene]azanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyridine-4-amidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of sodium (0.23 g) in methanol (40 ml) was added 4-cyanopyridine (10.62 g) at r.t. Stirring was continued for 6 h followed by the addition of ammoniumchloride (5.9 g) and stirring was continued for another 10 h. Then, diethylether (120 ml) was added and the precipitate was filtered off after 30 min and washed with diethylether (20 ml). The product was dried under high vacuum. 4-Amidino-pyridine hydrochloride (14.95 g) was obtained as a white powder.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
10.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium methoxide (0.54 g) and 4-cyanopyridine (10.4 g) were combined in anhydrous methanol (100 ml) and stirred at room temperature for 18 h, under a nitrogen atmosphere. Ammonium chloride (5.99 g) was then added, and the mixture heated to reflux for 4 h, under a calcium chloride guard tube. The reaction was cooled, evaporated under reduced pressure, re-suspended in ethanol (120 ml) and heated to reflux for another 15 min. The resultant white precipitate was filtered off, dried, then triturated with ice-cold water and dried under vacuum at 40° C. to yield the title compound as a white solid (7.44 g, 47%). Two further crops were obtained through concentration of the ethanol filtrate (total yield 12.1 g, 77%)
Name
Sodium methoxide
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
5.99 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
47%

Synthesis routes and methods III

Procedure details

A solution of 4-pyridinecarbonitrile (370 g, 3.55 mol) and sodium methoxide (20.0 g, 0.37 mol) in methanol (1.71) was stirred at room temperature for 1.5 hours, then ammonium chloride (200 g, 3.7 mol) was added. The reaction mixture was stirred for 24 hours, the resulting solid was collected by filtration and the filtrate was evaporated to dryness. The two crops were combined and recrystallized from water to afford 394 g (70%) of 4-pyridinecarboxamidine hydrochloride, m.p. 250°-252° C. (dec.).
Quantity
370 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Cyanopyridine (50.0 g) was suspended in methanol (50 mL), and 28% sodium methoxide-methanol solution (4.14 mL) was added thereto. After stirring at room temperature for 15 min, ammonium chloride (25.7 g) was added to the mixture. The mixture was stirred at room temperature for 24 hr. Acetone (200 mL) was added to the reaction mixture, and the precipitated solid was collected by filtration to give 4-amidinopyridine hydrochloride (62.8 g) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
4.14 mL
Type
reactant
Reaction Step Two
Quantity
25.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isonicotinimidamide hydrochloride
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